molecular formula C14H18O2 B11889275 Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate

Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate

Cat. No.: B11889275
M. Wt: 218.29 g/mol
InChI Key: RYPAJCIVBVVSBO-UHFFFAOYSA-N
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Description

Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate is a chemical compound belonging to the class of indene derivatives. Indene derivatives are known for their diverse biological and chemical properties, making them significant in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate typically involves the reaction of 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and time.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the methyl group to a carboxylic acid.

    Reduction: This reaction can reduce the ester group to an alcohol.

    Substitution: This reaction can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include alkyl halides and nucleophiles under basic conditions.

Major Products

    Oxidation: 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylic acid.

    Reduction: 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-methanol.

    Substitution: Various substituted indene derivatives depending on the reagents used.

Scientific Research Applications

Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-methyl-2,3-dihydro-1H-indene-4-carboxylate
  • Methyl 7-ethyl-2,3-dihydro-1H-indene-4-carboxylate
  • Methyl 7-ethyl-6-methyl-1H-indene-4-carboxylate

Uniqueness

Methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the indene ring can lead to distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

methyl 7-ethyl-6-methyl-2,3-dihydro-1H-indene-4-carboxylate

InChI

InChI=1S/C14H18O2/c1-4-10-9(2)8-13(14(15)16-3)12-7-5-6-11(10)12/h8H,4-7H2,1-3H3

InChI Key

RYPAJCIVBVVSBO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2CCCC2=C(C=C1C)C(=O)OC

Origin of Product

United States

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